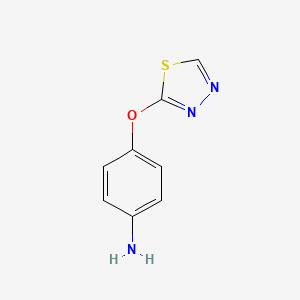
4-(1,3,4-Thiadiazol-2-yloxy)aniline
説明
4-(1,3,4-Thiadiazol-2-yloxy)aniline is a chemical compound with the CAS Number: 1344100-60-2 and a linear formula of C8H7N3OS . It has a molecular weight of 193.23 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 4-(1,3,4-Thiadiazol-2-yloxy)aniline, has been reported in various studies . The synthesis often involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .Molecular Structure Analysis
The InChI code for 4-(1,3,4-Thiadiazol-2-yloxy)aniline is 1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(1,3,4-Thiadiazol-2-yloxy)aniline is a solid compound with a melting point between 90 - 93 degrees Celsius .科学的研究の応用
Anticancer Activity
Compounds containing the 1,3,4-thiadiazole ring have been synthesized and evaluated for their anticancer potential . The newly synthesized conjugates were tested against MCF-7 cell lines . Some of these compounds have shown comparable efficacy, within the IC50 range (1 to 7 μM), when compared with doxorubicin, a reference drug .
Antimicrobial Activity
These compounds have also been investigated for their antimicrobial activity . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Antioxidant Potential
The antioxidant potential of these compounds has been explored . The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that some derivatives were potent antioxidants .
Anti-Inflammatory Properties
Derivatives of 1,3,4-thiadiazole compounds have been known to exhibit anti-inflammatory properties .
Antiviral Activity
1,3,4-thiadiazole derivatives have been reported to exhibit antiviral activity .
Analgesic Properties
These compounds have also been known to exhibit analgesic properties .
Anticonvulsant Activity
1,3,4-thiadiazole derivatives have been reported to exhibit anticonvulsant activity .
Antidepressant Activity
The antidepressant activity of these compounds is usually explored by the forced swim test .
Safety and Hazards
将来の方向性
While specific future directions for 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not mentioned in the available literature, research on 1,3,4-thiadiazole derivatives continues to be a topic of interest due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing more effective and less toxic derivatives .
特性
IUPAC Name |
4-(1,3,4-thiadiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJQHEBFJPLRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



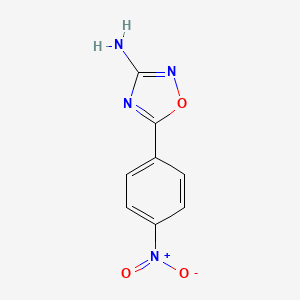

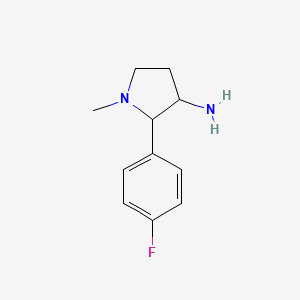
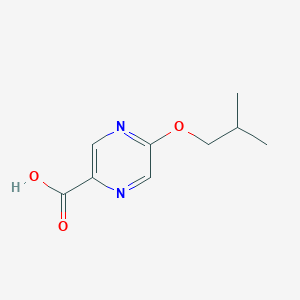

![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)


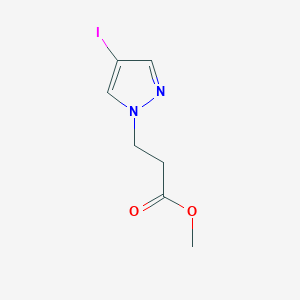
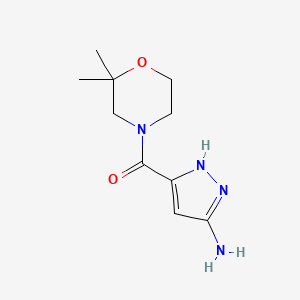
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)